4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine
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Overview
Description
The compound is a piperidine derivative with a cyclopropylidene group at the 4-position and a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group . Piperidine is a six-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms. The sulfonyl group is a common functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule and the nature of their bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The piperidine ring might undergo reactions at the nitrogen atom, while the sulfonyl group could potentially participate in substitution reactions . The pyrazole ring might also be involved in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Scientific Research Applications
Selective Receptor Ligand Design
Research has highlighted the potential of compounds structurally related to "4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine" in designing selective ligands for various receptors. For instance, N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for creating selective 5-HT7 receptor ligands. This approach aims to extend a polypharmacological approach to treat complex diseases, with compounds demonstrating potent and selective antagonism towards the 5-HT7 receptor and exhibiting antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).
Antimicrobial Applications
Compounds related to "4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine" have shown promise in antimicrobial applications. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been synthesized and demonstrated antimicrobial activity. Such compounds could be valuable in developing new antimicrobial agents to address resistance issues (Ammar et al., 2004).
Anticancer Research
The synthesis of heterocyclic compounds incorporating a sulfamoyl moiety has been targeted for their potential use as anticancer agents. Studies have focused on the development of new heterocyclic compounds capable of inhibiting various cancer cell lines, highlighting the versatility of sulfonamide derivatives in anticancer drug design (Darwish et al., 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated . Without specific studies on this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-cyclopropylidene-1-(1-methylpyrazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-14-9-12(8-13-14)18(16,17)15-6-4-11(5-7-15)10-2-3-10/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNKLHNSONCHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine |
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